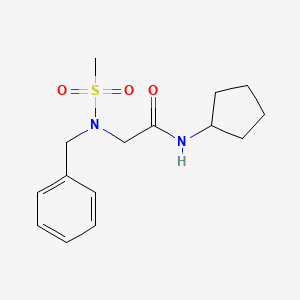

N~2~-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N~2~-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyclopentyl group (a five-membered carbon ring), and a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and one methyl group), all attached to a glycinamide group (an amide derivative of the amino acid glycine) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl, cyclopentyl, and methylsulfonyl groups, and their subsequent attachment to the glycinamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the various groups attached to the glycinamide core. The benzyl group would add aromaticity to the molecule, the cyclopentyl group would introduce a cyclic structure, and the methylsulfonyl group would add polarity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. The benzyl group might undergo electrophilic aromatic substitution or other reactions typical of benzene rings. The cyclopentyl group might participate in reactions typical of cycloalkanes. The amide group in glycinamide could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point and boiling point, and specific optical properties .科学研究应用

- Researchers have explored the potential of this compound as an antitubercular agent. Tuberculosis (TB) remains a global health challenge, and novel drugs are needed to combat drug-resistant strains. The design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been evaluated for their anti-TB activity against Mycobacterium tuberculosis H37Ra .

- The benzyl group in N2-benzyl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide can participate in glycosylation reactions. Researchers have investigated stereocontrolled 1,2-cis glycosylation using similar benzyl-protected compounds. These reactions play a crucial role in carbohydrate chemistry and drug development .

- The benzylic position in this compound is susceptible to free radical bromination. N-bromosuccinimide (NBS) can selectively brominate the benzylic carbon, leading to the formation of a succinimide derivative. This reaction is useful in synthetic organic chemistry .

- The benzylic position’s resonance stabilization allows for nucleophilic substitution reactions. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides follow an SN1 pathway due to the resonance-stabilized carbocation intermediate .

Antitubercular Activity

Glycosylation Reactions

Free Radical Bromination

Resonance-Stabilized Intermediates

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-21(19,20)17(11-13-7-3-2-4-8-13)12-15(18)16-14-9-5-6-10-14/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPVOAGSIYPFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)

![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)

![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)

![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)

![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)

![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)

![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)

![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)

![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)

![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)